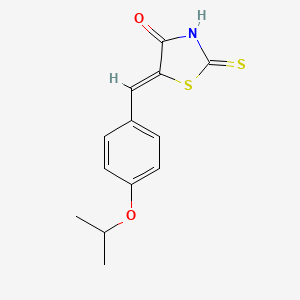

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Übersicht

Beschreibung

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropoxybenzylidene group attached to the thiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reactivity of the Mercapto (-SH) Group

The mercapto group is highly reactive, participating in:

-

Oxidation Reactions : The -SH group oxidizes to form disulfide bonds (

) under mild oxidizing agents like

or iodine (

). -

Alkylation : Reacts with alkyl halides (e.g.,

) in basic conditions to form thioethers (

) . -

Metal Coordination : Binds to metal ions (e.g.,

,

) via thiolate complexes, useful in chelation therapy .

Reactions Involving the Benzylidene Moiety

The exocyclic double bond (

) in the benzylidene group enables:

-

Cycloadditions : Participates in Diels-Alder reactions with dienes under thermal conditions .

-

Hydrogenation : Catalytic hydrogenation (

) reduces the double bond to a single bond, yielding a saturated derivative . -

Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the isopropoxy group.

Thiazole Ring Reactivity

The thiazole core undergoes:

-

Electrophilic Attack : Substitution at the 5-position due to electron-donating effects of the benzylidene group .

-

Ring-Opening Reactions : Hydrolysis under strong acidic conditions (

) breaks the thiazole ring into a thioamide intermediate.

Isopropoxy Group Transformations

The isopropoxy substituent (

) reacts via:

-

Acidic Cleavage :

cleaves the ether bond to form a phenolic -OH group . -

Demethylation : Not directly applicable, but analogous ethers undergo dealkylation under reductive conditions (

) .

Comparative Reaction Pathways

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiazole derivatives, including (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, have been reported to exhibit significant antimicrobial activity against various bacterial strains. The compound's mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that the compound possesses moderate to good activity against common pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has shown promise in inducing apoptosis in various cancer cell lines.

Case Study: Antitumor Screening

In vitro studies demonstrated that this compound could inhibit the proliferation of leukemia and melanoma cell lines. The compound was found to induce apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Pharmacokinetics

Research into the pharmacokinetic properties of thiazole derivatives suggests that they possess favorable absorption and distribution characteristics. However, detailed studies on the pharmacokinetics of this compound are still required to fully understand its bioavailability and metabolic pathways.

Wirkmechanismus

The mechanism of action of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzylidene group are key structural features that enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-2-(4-Isopropoxybenzylidene)hydrazinecarbothioamide

- N’-(4-Isopropoxybenzylidene)-2-methoxy-2-phenylacetohydrazide

- 4-Chloro-N’-(4-isopropoxybenzylidene)benzenesulfonohydrazide

Uniqueness

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific combination of a thiazole ring with an isopropoxybenzylidene group This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biologische Aktivität

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a benzylidene moiety, contributing to its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: (5E)-5-(4-isopropoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- CAS Number: 303798-03-0

- Molecular Formula: C13H13N2O2S2

- Purity: 95%

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. This reaction can be facilitated under acidic or basic conditions, leading to the formation of the desired product.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Bacillus subtilis. In vitro assays have shown that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The compound showed a significant ability to scavenge free radicals, indicating its potential for protecting cells from oxidative stress.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. Studies involving animal models have shown that this compound can reduce inflammatory markers and cytokine levels in tissues subjected to inflammatory stimuli.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Scavenging Free Radicals: Its antioxidant properties contribute to reducing oxidative stress in cells.

- Modulation of Signaling Pathways: It may influence various signaling pathways related to inflammation and cell survival.

Case Studies

- Antimicrobial Efficacy Study : A comparative study demonstrated that this compound was effective against antibiotic-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

- In Vivo Anti-inflammatory Study : In a controlled trial with rats induced with paw edema, administration of the compound resulted in a statistically significant reduction in paw swelling compared to control groups treated with saline.

Eigenschaften

IUPAC Name |

(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJDQFRWWUATCO-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.